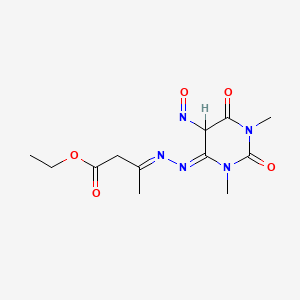

Butanoic acid, 3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazono)-, ethyl ester

説明

2. 製法

合成経路と反応条件

酪酸3-((テトラヒドロ-1,3-ジメチル-2,6-ジオキソ-5-ニトロソ-4(1H)-ピリミジニリデン)ヒドラゾノ)-エチルエステルの合成は、通常、多段階の有機反応を伴います。このプロセスには以下が含まれる可能性があります。

ピリミジン環の形成: 尿素やβ-ケトエステルなどの単純な前駆体から出発して、環化反応によってピリミジン環を合成できます。

ニトロソ基の導入: このステップには、ピリミジン環のニトロ化、続いてニトロソ官能基を導入するための還元が含まれます。

ヒドラゾンの形成: ヒドラゾノ基は、ニトロソピリミジンとヒドラジン誘導体を反応させることによって導入されます。

エステル化: 最後のステップでは、酪酸をエタノールと酸性条件下でエステル化します。

工業的生産方法

工業的生産方法は、収率と純度を最大限に高めるために、上記の合成経路の最適化を含む可能性があります。これには、触媒、制御された反応環境、再結晶やクロマトグラフィーなどの精製技術の使用が含まれる場合があります。

3. 化学反応解析

反応の種類

酸化: この化合物は、特にニトロソ基で酸化反応を受けやすく、ニトロ誘導体の生成につながります。

還元: 還元反応によって、ニトロソ基をアミノ基に変換できます。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

求核剤: アミン、チオール、およびその他の求核種。

主な生成物

酸化生成物: ニトロ誘導体。

還元生成物: アミノ誘導体。

置換生成物: さまざまな置換ヒドラゾン。

4. 科学研究の応用

医薬品化学: 独自の構造的特徴による潜在的な薬物候補として。

材料科学: 特定の特性を持つ新規材料の開発において。

生物学研究: 生化学研究におけるプローブや試薬として。

特性

CAS番号 |

95335-88-9 |

|---|---|

分子式 |

C12H17N5O5 |

分子量 |

311.29 g/mol |

IUPAC名 |

ethyl (3E)-3-[(E)-(1,3-dimethyl-5-nitroso-2,6-dioxo-1,3-diazinan-4-ylidene)hydrazinylidene]butanoate |

InChI |

InChI=1S/C12H17N5O5/c1-5-22-8(18)6-7(2)13-14-10-9(15-21)11(19)17(4)12(20)16(10)3/h9H,5-6H2,1-4H3/b13-7+,14-10+ |

InChIキー |

XRJGSLFDMSKXIW-SEWRKBRGSA-N |

異性体SMILES |

CCOC(=O)C/C(=N/N=C/1\C(C(=O)N(C(=O)N1C)C)N=O)/C |

正規SMILES |

CCOC(=O)CC(=NN=C1C(C(=O)N(C(=O)N1C)C)N=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazono)-, ethyl ester typically involves multi-step organic reactions. The process may include:

Formation of the pyrimidine ring: Starting from simple precursors like urea and β-keto esters, the pyrimidine ring can be synthesized through cyclization reactions.

Introduction of the nitroso group: This step involves the nitration of the pyrimidine ring, followed by reduction to introduce the nitroso functionality.

Hydrazone formation: The hydrazono group is introduced by reacting the nitroso-pyrimidine with hydrazine derivatives.

Esterification: The final step involves esterification of the butanoic acid with ethanol under acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the nitroso group, leading to the formation of nitro derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amino group.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

Oxidation products: Nitro derivatives.

Reduction products: Amino derivatives.

Substitution products: Various substituted hydrazones.

科学的研究の応用

Medicinal Chemistry: As a potential drug candidate due to its unique structural features.

Materials Science: In the development of novel materials with specific properties.

Biological Research: As a probe or reagent in biochemical studies.

作用機序

6. 類似の化合物との比較

類似の化合物

酪酸誘導体: 酪酸骨格は類似しているが、官能基が異なる化合物。

ピリミジン誘導体: ピリミジン環は類似しているが、置換基が異なる化合物。

独自性

酪酸骨格とテトラヒドロ-1,3-ジメチル-2,6-ジオキソ-5-ニトロソ-4(1H)-ピリミジニリデンヒドラゾノ基のユニークな組み合わせにより、この化合物は他の化合物とは異なり、独自の特性と用途を提供する可能性があります。

類似化合物との比較

Similar Compounds

Butanoic acid derivatives: Compounds with similar butanoic acid backbones but different functional groups.

Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.

Uniqueness

The unique combination of the butanoic acid backbone with the tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene hydrazono group sets this compound apart from others, potentially offering unique properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。